molecular formula C11H13NO3 B5428497 3-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanamide

3-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanamide

Cat. No.: B5428497
M. Wt: 207.23 g/mol
InChI Key: YJHDBZVBHKNODZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, the synthesis of “N-Alkyl/Aralkyl-N- (2,3-Dihydro-1,4-Benzodioxin-6-YL)-4-Bromobenzenesulfonamides” involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .


Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single crystal X-ray diffraction and Density Functional Theory (DFT) calculations . These techniques provide information about the molecular geometry, electronic structure, vibrational spectra, natural bonding orbitals (NBO), frontier molecular orbitals (FMO), and molecular electrostatic potential (MEP).


Chemical Reactions Analysis

The chemical reactions involving related compounds have been studied. For example, the substitution of an iso-propyl group on the nitrogen atom in a molecule was confirmed by NMR spectroscopy .


Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed. For example, the optical transparency, thermal behavior, dielectric constant, dielectric loss, AC conductivity, and nonlinear optical properties of a related compound were studied . Another related compound has a boiling point of 410.7±45.0 °C and a density of 1.234±0.06 g/cm3 .

Mechanism of Action

The mechanism of action of related compounds has been investigated. Some compounds exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . Another compound exhibited significant antibacterial activity against B. subtilis and E. coli .

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c12-11(13)6-5-8-7-14-9-3-1-2-4-10(9)15-8/h1-4,8H,5-7H2,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHDBZVBHKNODZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.